2-Ethyl-1,3,2-dioxaphosphepane 2-oxide
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Overview
Description
2-Ethyl-1,3,2-dioxaphosphepane 2-oxide is a chemical compound with the molecular formula C4H9O4P. . This compound is characterized by its cyclic structure containing phosphorus, oxygen, and carbon atoms. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-1,3,2-dioxaphosphepane 2-oxide can be synthesized through the reaction of ethylene oxide with phosphorus trichloride, followed by hydrolysis. The reaction typically involves the following steps:
Reaction of Ethylene Oxide with Phosphorus Trichloride: This step forms an intermediate compound.
Hydrolysis: The intermediate compound is then hydrolyzed to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically stored under inert gas conditions to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different phosphorus-containing compounds.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, reduced phosphorus compounds, and substituted dioxaphosphepane derivatives .
Scientific Research Applications
2-Ethyl-1,3,2-dioxaphosphepane 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame-retardant materials and as an additive in lithium-ion batteries to enhance safety and performance
Mechanism of Action
The mechanism of action of 2-ethyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3,2-dioxaphospholane 2-oxide: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Another name for the same compound.
Uniqueness
2-Ethyl-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific cyclic structure and the presence of both phosphorus and oxygen atoms. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in the development of flame-retardant materials and battery additives .
Properties
CAS No. |
91607-11-3 |
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Molecular Formula |
C6H13O3P |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
2-ethyl-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C6H13O3P/c1-2-10(7)8-5-3-4-6-9-10/h2-6H2,1H3 |
InChI Key |
ACQJLWDPZVTLIC-UHFFFAOYSA-N |
Canonical SMILES |
CCP1(=O)OCCCCO1 |
Origin of Product |
United States |
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